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Compound of Interest

Compound Name: Deoxyharringtonine

Cat. No.: B1197191

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the potent anti-leukemia
alkaloid, (-)-deoxyharringtonine. The synthetic strategy, developed by the Gin research group,
employs a convergent approach featuring a novel strain-release rearrangement for the
construction of the core[1]benzazepine system, a vinylogous amide acylation-cycloaddition
cascade to install the spiro-pyrrolidine moiety, and an efficient final esterification to append the
characteristic side chain.[2][3] This protocol is intended to serve as a comprehensive guide for
researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The total synthesis of (-)-deoxyharringtonine can be conceptually divided into three key
stages:

o Construction of the Cephalotaxine Core: This involves the initial formation of
a[1]benzazepine structure through a key Cope rearrangement of an N-vinyl-2-arylaziridine
intermediate.[1] Subsequent steps focus on the installation of the spiro-fused pyrrolidine ring
system via a 1,3-dipolar cycloaddition of an azomethine ylide.

e Synthesis of the Acyl Side Chain: A separate synthetic sequence is employed to prepare the
sterically hindered carboxylic acid side chain.
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» Final Esterification: The synthesis culminates in the coupling of the cephalotaxine core with
the prepared side chain using Yamaguchi esterification conditions to yield (-)-

deoxyharringtonine.

Experimental Workflow

The overall workflow for the synthesis is depicted below. Each major stage consists of multiple
synthetic transformations, which are detailed in the experimental protocols section.
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Figure 1: Overall workflow for the total synthesis of (-)-deoxyharringtonine.

Key Signhaling Pathways and Mechanisms

A critical step in the synthesis of the cephalotaxine core is the thermal Cope rearrangement of
an N-vinyl-2-arylaziridine intermediate, which proceeds through a concerted-sigmatropic
rearrangement to form the seven-membered benzazepine ring. This is followed by
isomerization to the thermodynamically more stable conjugated system.
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Figure 2: Cope rearrangement for the formation of thebenzazepine core.

Another pivotal transformation is the 1,3-dipolar cycloaddition to construct the spiro-fused
pyrrolidine ring. An azomethine ylide is generated in situ, which then reacts with a
dipolarophile, such as phenyl vinyl sulfone, in a highly stereo- and regioselective manner.
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Figure 3: Logical relationship in the 1,3-dipolar cycloaddition step.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the
cephalotaxine core as reported by Eckelbarger, Wilmot, and Gin in J. Am. Chem. Soc. 2006,
128, 10370-10371.
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Note: Yields for some intermediate steps in the multi-step sequences are not individually
reported in the communication.

Detailed Experimental Protocols

The following protocols are adapted from the supporting information of the primary literature
and are intended for use by trained chemists in a properly equipped laboratory setting.

Synthesis of theBenzazepine Core

Step 1: N-Vinylation and Cope Rearrangement

To a solution of the precursor 2-arylaziridine (1.0 equiv) and 3-chloro-2-cyclopentenone (1.2
equiv) in anhydrous THF (0.1 M) is added triethylamine (1.5 equiv).

e The reaction mixture is heated to 60 °C and stirred for 12 hours.
 After cooling to room temperature, the solvent is removed under reduced pressure.

e The crude N-vinylaziridine is dissolved in 1,4-dioxane (0.05 M), and cesium carbonate (2.0
equiv) is added.

e The suspension is heated to 100 °C in a sealed tube for 18 hours.

e The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is
concentrated.

e The residue is purified by flash column chromatography on silica gel to afford
thebenzazepine derivative.

Synthesis of the Spiro-fused Pyrrolidine

Step 2: N-Alkylation, O-Acylation, and 1,3-Dipolar Cycloaddition

o To a solution of thebenzazepine (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added
cesium carbonate (2.0 equiv) and (iodomethyl)trimethylsilane (1.5 equiv). The mixture is
stirred at room temperature for 12 hours.
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The reaction is quenched with water and extracted with ethyl acetate. The combined organic
layers are dried over sodium sulfate, filtered, and concentrated.

The crude N-alkylated product is dissolved in dichloromethane (0.1 M), and silver triflate (1.2
equiv) and pivaloyl chloride (1.2 equiv) are added at 0 °C. The mixture is stirred for 1 hour.

The reaction is filtered through Celite, and the filtrate is concentrated.

The resulting residue is dissolved in anhydrous THF (0.05 M) and cooled to -78 °C. Phenyl
vinyl sulfone (1.5 equiv) is added, followed by the dropwise addition of tetrabutylammonium
triphenyldifluorosilicate (TBAT, 1.1 equiv) in THF.

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature
overnight.

The reaction is quenched with saturated agueous ammonium chloride and extracted with
ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate,
filtered, and concentrated.

The crude product is purified by flash column chromatography to yield the spiro-fused
pyrrolidine.

Final Esterification to (-)-Deoxyharringtonine
Step 3: Yamaguchi Esterification and Methanolysis
To a solution of the carboxylic acid side chain (1.5 equiv) in anhydrous toluene (0.1 M) is

added triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is
stirred at room temperature for 2 hours.

A solution of (-)-cephalotaxine (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 3.0 equiv) in
toluene is added, and the reaction is stirred at room temperature for 12 hours.

The reaction is diluted with ethyl acetate and washed successively with saturated aqueous
sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and
concentrated.

The crude ester is purified by flash column chromatography.
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e The purified intermediate is dissolved in methanol (0.1 M) and stirred at room temperature
for 24 hours to effect the methanolysis of the (-lactone.

e The solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography to afford (-)-deoxyharringtonine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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